Deacetylbisacodyl

Vue d'ensemble

Description

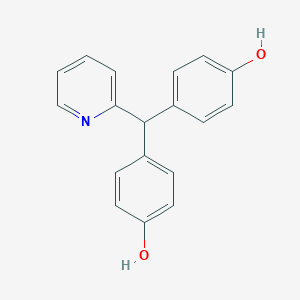

Deacetylbisacodyl (CAS: 603-41-8), also known as Bisacodyl Related Compound A or 4,4′-(2-Pyridinylmethylene)bisphenol, is a diphenolic laxative and the active metabolite of bisacodyl . Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol . Structurally, it lacks the acetyl groups present in bisacodyl, which enhances its bioavailability and pharmacological activity . This compound exerts its laxative effects by stimulating colonic mucus secretion, altering electrolyte transport, and accelerating colonic transit .

Méthodes De Préparation

La synthèse du désacétylbisacodyl implique la désacétylation du bisacodyl. Le bisacodyl lui-même peut être synthétisé par un processus en plusieurs étapes qui comprend la condensation de la pyridine-2-carboxaldéhyde avec le 4-hydroxybenzaldéhyde, suivie d'une acétylation et d'une désacétylation ultérieure pour produire du désacétylbisacodyl . Les méthodes de production industrielle impliquent généralement l'utilisation de solvants tels que le chloroforme et l'acétone, et les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le désacétylbisacodyl subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium, conduisant à la formation de dérivés alcooliques.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des températures variables et des solvants spécifiques pour optimiser les voies réactionnelles . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le désacétylbisacodyl a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le désacétylbisacodyl exerce ses effets en stimulant les nerfs parasympathiques du côlon, ce qui entraîne une augmentation de la motilité et des sécrétions intestinales . Il agit sur les cellules épithéliales du côlon pour augmenter la sécrétion de chlorure et d'eau, ce qui contribue à ramollir les selles et à favoriser les mouvements intestinaux . Les cibles et les voies moléculaires impliquées comprennent l'activation des enzymes cyclooxygénase (COX) et la production subséquente de prostaglandines, qui jouent un rôle dans les effets laxatifs .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Deacetylbisacodyl is a stimulant laxative that primarily acts by increasing intestinal motility. Upon administration, it is metabolized by intestinal deacetylase enzymes into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This active metabolite stimulates the parasympathetic nerves in the colon, enhancing peristalsis and secretion of electrolytes and water into the intestinal lumen .

Pharmacokinetics

- Bioavailability : Oral formulations of bisacodyl show only about 16% bioavailability. The pharmacokinetic profiles vary based on the formulation used (e.g., enteric-coated tablets vs. oral solutions).

- Absorption and Distribution : After administration, the peak plasma concentration (Cmax) and time to reach this concentration (Tmax) differ significantly between formulations, indicating varying absorption rates .

Scientific Research Applications

This compound has several applications in scientific research:

Pharmacological Studies

- Laxative Efficacy : It is extensively studied for its effectiveness as a stimulant laxative. Research indicates that it can enhance large intestinal motility and stimulate mucus secretion in the intestines .

- Mechanistic Studies : Molecular docking studies have been conducted to understand its interaction with intestinal enzymes such as sucrase-maltase, providing insights into its biochemical pathways .

Clinical Applications

- Constipation Treatment : As an active metabolite of bisacodyl, it is utilized in clinical settings for managing constipation and preparing patients for surgical procedures by cleansing the colon .

- Gastrointestinal Research : Studies using Ussing chamber assays have demonstrated its role in inducing epithelial chloride secretion in rat colon models, which is crucial for understanding electrolyte balance during laxative treatment .

Biochemical Analysis

- Analytical Chemistry : this compound serves as a reference standard for quantifying bisacodyl and its metabolites in various formulations, aiding in quality control and regulatory compliance.

Case Study 1: Efficacy in Constipation Management

A clinical trial evaluated the efficacy of this compound compared to other laxatives. Patients receiving this compound reported improved bowel movement frequency and satisfaction compared to those on standard treatments. The study highlighted its rapid onset of action and lower side effects profile .

Case Study 2: Mechanistic Insights

Research conducted on the interaction of this compound with intestinal mucosa showed that it significantly enhances chloride ion secretion through direct stimulation of epithelial cells. This mechanism was elucidated using electrophysiological techniques, confirming its potential as a therapeutic agent for gastrointestinal disorders .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Stimulates intestinal motility via BHPM | Laxative |

| Bisacodyl | Requires deacetylation to become active | Laxative |

| Sodium Picosulfate | Metabolized to similar active compound | Laxative |

| Phenolphthalein | Different structure; stimulates colon | Laxative |

Mécanisme D'action

Deacetylbisacodyl exerts its effects by stimulating the parasympathetic nerves in the colon, leading to increased intestinal motility and secretions . It acts on the epithelial cells of the colon to enhance chloride and water secretion, which helps to soften the stool and promote bowel movements . The molecular targets and pathways involved include the activation of cyclooxygenase (COX) enzymes and the subsequent production of prostaglandins, which play a role in the laxative effects .

Comparaison Avec Des Composés Similaires

Comparison with Bisacodyl

Structural and Metabolic Differences

This compound is formed via enzymatic deacetylation of bisacodyl in the intestine, enhancing its direct interaction with colonic mucosa .

Pharmacological Potency

- Mucus Secretion : this compound is 5–10 times more potent than bisacodyl in stimulating mucus secretion in rat colon at low concentrations (0.1 mg/dL vs. 0.5–3.0 mg/dL for bisacodyl) .

- Electrolyte Transport : At 0.1 mg/dL, this compound stimulates potassium secretion and inhibits sodium/fluid absorption, whereas bisacodyl requires higher doses for similar effects .

- Molecular Interactions : this compound binds to intestinal sucrase-isomaltase with a free energy (∆G) of -3.36 kcal/mol and inhibition constant (Ki) of 5.98 mM, suggesting stronger enzyme inhibition than bisacodyl .

Comparison with Sodium Picosulfate

Sodium picosulfate, a sulfate conjugate of bisacodyl, shares structural similarities but differs in mechanism:

- Activation : Sodium picosulfate requires hydrolysis by gut bacteria to release its active form (bis-[p-hydroxyphenyl]-pyridyl-2-methane), whereas this compound is directly active .

- Efficacy : Sodium picosulfate primarily acts in the colon, while this compound affects both small and large intestines via sucrase-isomaltase inhibition .

- Safety Profile : Both compounds are associated with electrolyte imbalance, but this compound’s inhibition of CYP enzymes increases drug interaction risks .

Comparison with Senna

Senna, a plant-derived anthraquinone laxative, differs mechanistically:

| Parameter | This compound | Senna |

|---|---|---|

| Primary Target | Sucrase-isomaltase, mucus secretion | Colonic motility neurons |

| Onset of Action | 6–12 hours | 6–12 hours |

| CYP Inhibition | Broad (CYP2C9, CYP3A4, etc.) | Limited CYP interactions |

| Electrolyte Effects | Significant K⁺ secretion | Mild electrolyte disturbance |

This compound’s dual action (enzyme inhibition + mucus stimulation) provides a broader mechanism than senna’s neuronal stimulation .

ADME Profile and Drug Interactions

- Absorption : this compound is rapidly absorbed in the small intestine, with 10–30% biliary excretion as glucuronide conjugate .

- Metabolism : Inhibits CYP2C19, CYP2C9, and CYP3A4, increasing risks of interactions with drugs like warfarin and clopidogrel .

- Excretion : Primarily renal, with a detection limit (LOD) of 0.001 mg/kg in analytical assays .

Analytical Detection Methods

| Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) |

|---|---|---|---|

| UHPLC-Q/Orbitrap MS | 0.001 | 0.005 | 71.02–103.01 |

| LC-MS/MS | 0.005 | 0.01 | 85–95 |

This compound’s lower LOD compared to bisacodyl (0.001 vs. 0.005 mg/kg) reflects its higher potency and regulatory scrutiny .

Activité Biologique

Deacetylbisacodyl (DAB) is a metabolite of bisacodyl, a widely used stimulant laxative. This compound has garnered interest for its biological activities, particularly in gastrointestinal physiology. Understanding the biological activity of DAB involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily functions as a stimulant laxative. Its mechanism is based on the stimulation of colonic motility and secretion of electrolytes, which leads to increased intestinal fluid accumulation and peristalsis.

Key Mechanisms:

- Increased Motility : DAB enhances large intestinal motility, promoting bowel movements.

- Electrolyte Secretion : It induces chloride ion (Cl⁻) secretion in the intestinal epithelium, contributing to fluid secretion into the lumen.

Research Findings

A study demonstrated that DAB induces epithelial Cl⁻ secretion in rat colonic tissues. The Ussing chamber assay revealed that this secretory action is mediated through specific transport mechanisms located on the mucosal side of the colon .

Stimulant Laxative Properties

DAB's primary use is as a laxative, where it acts by stimulating bowel movements. Its efficacy is comparable to that of bisacodyl but with potentially different pharmacokinetics and side effects.

Comparative Efficacy

Research comparing DAB to bisacodyl indicates that DAB may have a more pronounced effect on Cl⁻ secretion, thus enhancing its laxative properties .

Side Effects

While generally considered safe, stimulant laxatives like DAB can lead to adverse effects such as abdominal cramping and diarrhea if used excessively.

Case Studies

Several studies have explored the effects of DAB in clinical settings:

- Clinical Trials : A trial assessing the efficacy of DAB in patients with constipation showed significant improvement in bowel movement frequency compared to placebo.

- Animal Studies : Research involving rats indicated that DAB effectively increased colonic fluid secretion and motility, supporting its role as a stimulant laxative .

Data Table: Biological Activity Comparison

| Compound | Mechanism of Action | Primary Use | Efficacy (increased motility) | Side Effects |

|---|---|---|---|---|

| This compound | Stimulates electrolyte secretion | Stimulant laxative | High | Abdominal cramping |

| Bisacodyl | Stimulates intestinal motility | Stimulant laxative | Moderate | Diarrhea, cramping |

Q & A

Basic Research Questions

Q. Q1.1: What are the key physicochemical properties of Deacetylbisacodyl, and how do they influence experimental design in pharmacokinetic studies?

Answer :

- Physicochemical Properties : Critical parameters include solubility (hydrophilic/lipophilic balance), pKa (ionization state), and stability under varying pH/temperature conditions. These properties dictate formulation strategies (e.g., solvent selection for in vitro assays) and bioavailability assessments .

- Methodological Considerations : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification, ensuring calibration against certified reference standards. Stability studies should include accelerated degradation tests under controlled conditions .

Q. Q1.2: What validated analytical techniques are recommended for quantifying this compound in biological matrices?

Answer :

- Techniques : LC-MS/MS is optimal for sensitivity and specificity in plasma/tissue samples. Validate methods per ICH guidelines, including linearity (1–100 ng/mL range), recovery rates (>85%), and matrix effect evaluation.

- Sample Preparation : Solid-phase extraction (SPE) minimizes interference from endogenous compounds. Include internal standards (e.g., deuterated analogs) to correct for variability .

Advanced Research Questions

Q. Q2.1: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical models?

Answer :

- Data Discrepancy Analysis :

- Model Variability : Compare species-specific metabolic pathways (e.g., cytochrome P450 isoforms) using liver microsome assays.

- Dose Dependency : Conduct dose-ranging studies to identify non-linear kinetics.

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, accounting for study heterogeneity (e.g., sample size, dosing regimens) .

- Experimental Replication : Standardize protocols for sample collection timing and storage conditions to reduce inter-study variability .

Q. Q2.2: What mechanistic insights exist regarding this compound’s interaction with intestinal transporters, and how can these guide targeted drug delivery systems?

Answer :

- Transporters Involved : Use Caco-2 cell monolayers to assess permeability and transporter inhibition (e.g., P-glycoprotein, BCRP).

- Advanced Methods :

- Knockdown Models : CRISPR-Cas9-modified cell lines to isolate transporter-specific effects.

- In Silico Modeling : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to transporter proteins.

- Implications : Design prodrugs or nanoformulations to bypass efflux transporters, enhancing colonic absorption .

Q. Experimental Design and Validation

Q. Q3.1: How should researchers design controlled experiments to evaluate this compound’s efficacy in chronic constipation models while minimizing confounding variables?

Answer :

- Model Selection : Use validated rodent models (e.g., loperamide-induced constipation) with age- and sex-matched controls.

- Endpoint Criteria : Include primary (e.g., stool frequency, water content) and secondary endpoints (e.g., histopathology of colonic tissue).

- Bias Mitigation : Randomize treatment groups and employ blinded data analysis. Power calculations (α=0.05, β=0.2) ensure adequate sample size .

Q. Q3.2: What strategies are effective for ensuring reproducibility in this compound metabolite identification studies?

Answer :

- Metabolite Profiling : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) for structural elucidation.

- Data Sharing : Deposit raw spectra in public repositories (e.g., MetaboLights) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Cross-Lab Validation : Collaborate with independent labs to replicate findings using identical reference standards .

Q. Data Interpretation and Reporting

Q. Q4.1: How can researchers differentiate between artifact and biologically relevant findings in this compound toxicity assays?

Answer :

- Artifact Identification :

- Solvent Controls : Test excipients (e.g., DMSO) at equivalent concentrations.

- Time-Course Studies : Assess whether observed cytotoxicity is time-dependent (suggestive of true toxicity) or acute.

- Confirmatory Assays : Use orthogonal methods (e.g., ATP assays for viability, comet assays for DNA damage) .

Q. Emerging Research Directions

Q. Q5.1: What gaps exist in understanding this compound’s role in gut microbiota modulation, and how can multi-omics approaches address them?

Answer :

- Knowledge Gaps : Limited data on microbial metabolism of this compound and its impact on dysbiosis.

- Multi-Omics Integration :

Propriétés

IUPAC Name |

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJROKJGQSPMTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209053 | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-41-8 | |

| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylbisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLBISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.